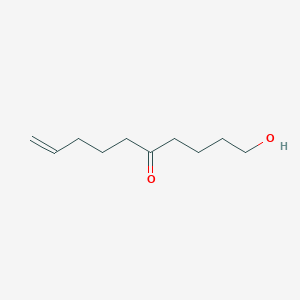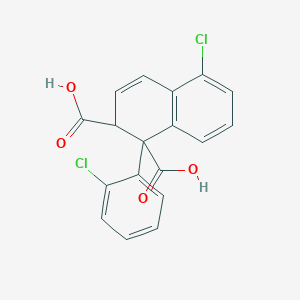
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid is an organic compound with a complex structure It features a naphthalene core with two carboxylic acid groups and chlorine atoms attached to the naphthalene and phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, would be carefully controlled to maximize production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid groups to alcohols.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives might be explored for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Research might investigate its potential as a pharmaceutical intermediate or active compound.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chlorinated naphthalene derivatives and dihydronaphthalene dicarboxylic acids. Examples might include:
- 5-Chloro-1-(2-bromophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
- 5-Chloro-1-(2-fluorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
Uniqueness
The uniqueness of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid lies in its specific substitution pattern and the presence of both chlorine atoms and carboxylic acid groups. This unique structure can impart distinct chemical and physical properties, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
93203-79-3 |
|---|---|
Molekularformel |
C18H12Cl2O4 |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
5-chloro-1-(2-chlorophenyl)-2H-naphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H12Cl2O4/c19-14-7-3-5-11-10(14)8-9-13(16(21)22)18(11,17(23)24)12-4-1-2-6-15(12)20/h1-9,13H,(H,21,22)(H,23,24) |
InChI-Schlüssel |
RTQYEBUBEBWCHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2(C(C=CC3=C2C=CC=C3Cl)C(=O)O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
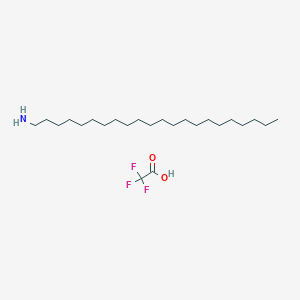
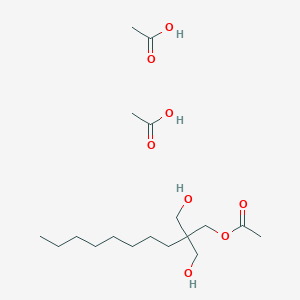
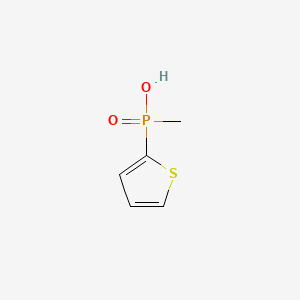
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
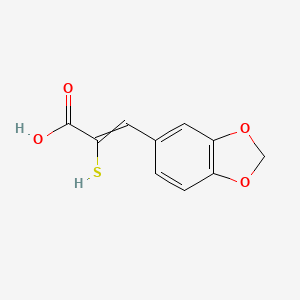
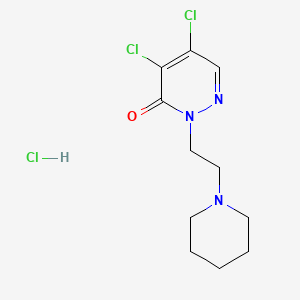
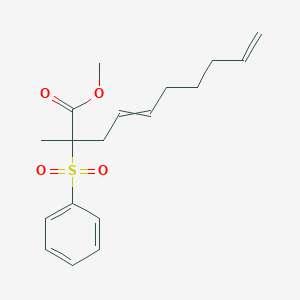
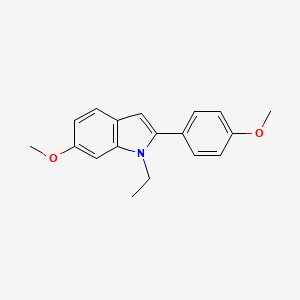

![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
